molecular formula C15H10ClN3O2 B2853089 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline CAS No. 82973-13-5

3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline

Cat. No.: B2853089
CAS No.: 82973-13-5
M. Wt: 299.71
InChI Key: AVWPBKXUZXBSJQ-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline is a synthetic small molecule featuring a 2-oxoindoline core fused with a hydrazide moiety substituted by a 2-chlorobenzoyl group. This scaffold is structurally analogous to bioactive compounds targeting caspases, kinases, and other enzymes involved in apoptosis and cancer progression . The 2-oxoindoline ring provides a rigid planar structure, while the hydrazide linker and chlorobenzoyl substituent modulate electronic properties and target interactions. Its design is inspired by procaspase-activating compounds like PAC-1, where ortho-substituted aromatic groups enhance zinc chelation and caspase activation .

Properties

IUPAC Name

2-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-11-7-3-1-5-9(11)14(20)19-18-13-10-6-2-4-8-12(10)17-15(13)21/h1-8,17,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCVCRXJLIXRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline typically involves the reaction of 2-chlorobenzoyl chloride with isatin hydrazone. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the hydrazide linkage. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoylhydrazides.

Scientific Research Applications

3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the indoline moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents on the Aromatic Ring
  • Hydroxyl and Methoxy Groups : Compounds with electron-donating substituents (e.g., 2-hydroxy-4-methoxy) exhibit superior cytotoxicity. For instance, Compound 4o (5-fluoro-2-oxoindoline with 2-hydroxy-4-methoxy phenyl) showed IC50 values of 1.00–1.88 μM against cancer cell lines, outperforming PAC-1 by 3–5-fold . In contrast, the 2-chlorobenzoyl group in the target compound may reduce cytotoxicity due to its electron-withdrawing nature .
Hydrazide Linker Variations
  • Thioamide vs. Hydrazide : Substituting the hydrazide oxygen with sulfur (e.g., 2-(5-Chloro-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide ) increases thiophilic interactions, as seen in β-lactamase inhibition (IC50: ~5 μM) . However, this modification may reduce caspase activation compared to the target compound’s hydrazide group .
  • Acyl vs. Alkyl Hydrazides: Acetohydrazides (e.g., 4-oxoquinazoline-based analogues) show enhanced procaspase-3 activation due to improved zinc coordination, whereas bulky substituents like diethylaminoethyl groups reduce membrane permeability .
Cytotoxicity
Compound Substituents IC50 (μM) Cell Lines Tested Reference
Target Compound 2-Chlorobenzoylhydrazidyl ~5–10* SW620, PC3, NCI-H23
Compound 4o 5-Fluoro, 2-hydroxy-4-methoxy 1.00–1.88 SW620, PC3, NCI-H23
PAC-1 2-Hydroxy-3-allyl 3.5–5.2 SW620, PC3
Thiophene Derivative Thiophene-2-carboxylhydrazidyl 8.2–12.4 HeLa, L1210

*Estimated based on structural analogs in .

Enzyme Inhibition
  • Caspase Activation : The target compound’s hydrazide group enables zinc chelation, similar to PAC-1, but with lower potency than 4-oxoquinazoline hybrids (EC50: 0.8–2.5 μM) .
  • VEGFR-2 Inhibition : Thiazolidine-2,4-dione hybrids (e.g., 2-oxoindoline-thiazolidinedione conjugates ) exhibit IC50 values of 0.12–0.45 μM, surpassing the target compound’s predicted activity .

Biological Activity

Overview

3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline is an organic compound characterized by the presence of both a hydrazide and an indoline moiety. Its unique structure, particularly the inclusion of a chlorine atom, influences its reactivity and potential biological activities. This compound has garnered interest for its possible applications in various fields, including medicinal chemistry, due to its antimicrobial and anticancer properties.

The synthesis of 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline typically involves the reaction of 2-chlorobenzoyl chloride with isatin hydrazone, often facilitated by bases such as pyridine or triethylamine under reflux conditions to ensure complete conversion. The compound exhibits various chemical reactions, including oxidation to form oxo derivatives, reduction to amine derivatives, and nucleophilic substitution reactions involving the chlorobenzoyl group.

The biological activity of 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline is primarily attributed to its ability to interact with biological macromolecules. The hydrazide group can form hydrogen bonds, while the indoline moiety can engage in π-π interactions, modulating enzyme or receptor activity. This interaction may lead to significant biological effects, including:

  • Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Research has indicated that 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline exhibits notable antimicrobial properties. A study evaluating its effectiveness against common pathogens reported the following Minimum Inhibitory Concentrations (MICs):

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline can induce apoptosis in several cancer cell lines. The following table summarizes its cytotoxic effects:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

Case Studies

Several case studies have explored the pharmacological properties of compounds similar to 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline. For instance, a case study on a related hydrazone derivative demonstrated significant inhibition of tumor growth in xenograft models. The study noted that the mechanism involved modulation of apoptotic pathways and inhibition of angiogenesis, suggesting similar pathways might be explored for this compound .

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